Thyroxine glucuronide

Descripción general

Descripción

Thyroxine glucuronide is an important metabolite of thyroxine, a hormone produced by the thyroid gland. Thyroxine plays a crucial role in brain development, cardiac function, digestive system regulation, metabolism, bone health, and muscular control. The glucuronidation of thyroxine, which occurs in the liver, is a phase II detoxification reaction that makes the hormone more water-soluble, facilitating its excretion through bile and urine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thyroxine glucuronide can be synthesized enzymatically from labelled thyroxine using UDP-glucuronyltransferases (UGTs) as catalysts. The process involves the glucuronidation of the phenyl hydroxyl group of thyroxine. The synthetic glucuronides are completely digested by beta-glucuronidase, allowing for the recovery of the parent thyroxine .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant UGTs to catalyze the glucuronidation process. The reaction conditions include the presence of UDPGA as a cofactor and specific pH and temperature settings to optimize enzyme activity .

Análisis De Reacciones Químicas

Types of Reactions: Thyroxine glucuronide primarily undergoes glucuronidation reactions. These reactions involve the addition of glucuronic acid to the hydroxyl group of thyroxine, making it more water-soluble .

Common Reagents and Conditions: The glucuronidation process requires UDPGA as a cofactor and is catalyzed by UGTs. The reaction typically occurs in the liver under physiological conditions .

Major Products Formed: The major product of the glucuronidation reaction is this compound itself, which is then excreted into bile and subsequently digested by beta-glucuronidases in the colon .

Aplicaciones Científicas De Investigación

Biochemical Mechanism and Formation

Thyroxine glucuronide is primarily formed through the glucuronidation of thyroxine in the liver, a process mediated by uridine diphosphate-glucuronosyltransferases (UGTs). This phase II detoxification reaction enhances the water solubility of thyroxine, facilitating its excretion through bile and urine. The enzymatic activity of UGT1A3 is particularly important in this process, as it catalyzes the formation of phenolic glucuronides from thyroxine .

Pharmacokinetics and Drug Metabolism

This compound serves as a critical model for studying drug metabolism, particularly in the context of phase II detoxification reactions. Its formation and excretion patterns provide insights into the metabolic pathways of thyroid hormones and their interactions with various drugs .

Endocrinology Studies

Research indicates that this compound is stored in significant amounts in the kidney, where it may play a role in thyroid hormone homeostasis . Studies have shown that alterations in thyroid hormone levels can significantly affect the concentration of this compound, making it a valuable biomarker for assessing thyroid function .

Toxicological Assessments

Recent findings highlight the relevance of this compound in toxicology, particularly concerning its role in predicting drug safety and chemical toxicity. The compound's behavior in various animal models has been studied to understand its implications for human health .

Diagnostic Tools

This compound is utilized in developing assays for monitoring thyroid hormone levels. Its measurement can provide valuable information regarding thyroid function and potential disorders such as hypothyroidism or hyperthyroidism .

Therapeutic Potential

Emerging research suggests that manipulating this compound levels could offer therapeutic strategies for treating thyroid-related disorders. For instance, enhancing its excretion may help manage conditions characterized by excessive thyroid hormone levels .

Pharmaceutical Development

In pharmaceutical research, this compound is used to develop new drugs targeting metabolic pathways associated with thyroid hormones. Its role as a substrate for UGTs makes it a focal point for designing drugs that modulate these enzymes' activities .

Biochemical Assays

The compound is also employed in creating biochemical assays to evaluate the efficacy of drugs that influence thyroid hormone metabolism. Such assays are crucial for understanding how different compounds interact with UGTs and affect overall drug metabolism .

Case Studies

Mecanismo De Acción

Thyroxine glucuronide exerts its effects by facilitating the excretion of thyroxine through the bile and urine. The glucuronidation process, catalyzed by UGTs, makes thyroxine more water-soluble, allowing it to be efficiently removed from the body. This process helps regulate thyroid hormone levels and maintain homeostasis .

Comparación Con Compuestos Similares

Triiodothyronine glucuronide: Another glucuronidated thyroid hormone metabolite with similar excretion pathways.

Thyroxine sulfate: A sulfate conjugate of thyroxine that is quickly degraded in the liver and less commonly found in serum, urine, or bile.

Uniqueness: Thyroxine glucuronide is unique in its stability and ease of excretion compared to other thyroxine metabolites. Unlike thyroxine sulfate, which is rapidly degraded, this compound is efficiently excreted into bile and subsequently digested by beta-glucuronidases in the colon, influencing the enterohepatic circulation of thyroxine .

Actividad Biológica

Thyroxine glucuronide (T4G) is a conjugated form of thyroxine (T4), a primary hormone secreted by the thyroid gland. Understanding the biological activity of T4G is crucial for elucidating its physiological roles, metabolic pathways, and potential implications in health and disease.

Overview of Thyroxine and Its Metabolism

Thyroxine (T4) is synthesized in the thyroid gland and plays a critical role in regulating metabolism, growth, and development. T4 undergoes various metabolic transformations, including glucuronidation, which is a major pathway for its detoxification and excretion. The process involves the conjugation of T4 with glucuronic acid, primarily catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs) in the liver and other tissues.

Enzymatic Pathways

The glucuronidation of T4 can occur through two primary mechanisms:

- Phenolic Glucuronidation : This pathway involves the hydroxyl group on the phenolic ring of T4.

- Acyl Glucuronidation : This pathway involves the carboxyl group.

Research indicates that UGT1A3, UGT1A8, and UGT1A10 are the most active isoforms responsible for T4 phenolic glucuronidation, while UGT1A3 predominantly catalyzes acyl glucuronidation . The formation of these conjugates is influenced by factors such as pH, species differences, and genetic polymorphisms in UGT genes .

Physiological Roles

Recent studies suggest that T4G may serve as a mechanism to modulate local thyroid hormone action, particularly in cardiac tissues. Cardiac fibroblasts exhibit a high capacity to secrete both T4G and T3G (the glucuronide of triiodothyronine), which are taken up by cardiomyocytes at significantly higher rates compared to their unconjugated counterparts. This uptake stimulates myoblast-to-myotube differentiation, indicating that T4G may exert biological effects through conversion back to active thyroid hormones within target tissues .

Storage and Excretion

The kidney has been identified as a significant storage site for T4G. Studies using radiolabeled thyroxine demonstrated that after administration, over 95% of radioactivity in the kidney was found as T4G. This suggests that glucuronidation not only facilitates excretion but also serves as a storage mechanism for T4 in renal tissues .

Case Study: Genetic Polymorphisms Impacting T4G Activity

A study involving 268 patients with differentiated thyroid cancer evaluated how polymorphisms in UGT genes affected the required dosage of levothyroxine (T4) for suppressing thyroid-stimulating hormone (TSH) levels. Results indicated that specific genetic variations in UGT1A1 and UGT1A3 significantly influenced T4 dosing requirements, highlighting the importance of individual genetic backgrounds in thyroid hormone metabolism .

Comparative Analysis of Glucuronidation Across Species

Research comparing glucuronidation rates across different species revealed significant variations. For instance, phenolic glucuronidation was highest in mice for T4 but lowest in monkeys. In contrast, acyl glucuronidation was most pronounced in humans. Such findings underscore the need for species-specific considerations when studying drug metabolism and hormone regulation .

Data Summary

| Parameter | Findings |

|---|---|

| Major Enzymes | UGT1A3, UGT1A8, UGT1A10 |

| Storage Site | Kidney (primarily as T4G) |

| Physiological Role | Modulation of local thyroid hormone action |

| Genetic Variability Impact | Polymorphisms affecting T4 dosing requirements |

Propiedades

Número CAS |

21462-56-6 |

|---|---|

Fórmula molecular |

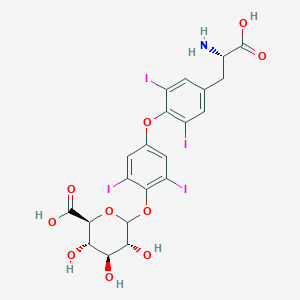

C21H19I4NO10 |

Peso molecular |

953.0 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H19I4NO10/c22-8-1-6(3-12(26)19(30)31)2-9(23)16(8)34-7-4-10(24)17(11(25)5-7)35-21-15(29)13(27)14(28)18(36-21)20(32)33/h1-2,4-5,12-15,18,21,27-29H,3,26H2,(H,30,31)(H,32,33)/t12-,13-,14-,15+,18-,21+/m0/s1 |

Clave InChI |

RGHRJBIKIYUHEV-OBOXGAGSSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N |

SMILES isomérico |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)I)I)C[C@@H](C(=O)O)N |

SMILES canónico |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N |

Apariencia |

White to Pale Yellow Solid |

melting_point |

>169°C |

Key on ui other cas no. |

21462-56-6 |

Descripción física |

Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Thyroxine 4’-O-β-D-Glucuronide; 4-[4-[(2S)-2-Amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenyl β-D-Glucopyranosiduronic ccAcid; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.